![molecular formula C19H40O B7778543 Nonadecan-9-ol](/img/structure/B7778543.png)
Nonadecan-9-ol
Overview
Description
Nonadecan-9-ol is a useful research compound. Its molecular formula is C19H40O and its molecular weight is 284.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonadecan-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecan-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development and Biomedical Research :
- Nonadecan-9-ol derivatives have been studied for their potential in treating diseases like malaria and schistosomiasis. Compounds like 1,2,6,7-tetraoxaspiro[7.11]nonadecan (N-89) show strong killing effects against parasites, specifically targeting lysosome-like organelles in the juvenile stage of Schistosoma mansoni, potentially disrupting their function and leading to worm death (Yamabe et al., 2017).
Chemical Synthesis and Industrial Applications :
- Nonadecan-9-ol and related compounds have applications in the synthesis of biolubricants and biopolyesters. For instance, the transformation of oleic acid into various derivatives, including 9-hydroxynonanoic acid and 1,9-nonanedioic acid, has been explored for producing environmentally friendly lubricants and polymeric materials (Salimon et al., 2012), (Lee et al., 2019).
Energy Storage and Building Materials :
- Nonadecan-9-ol derivatives have been used in the development of thermal energy storage materials. For instance, n-nonadecane/cement composites are used for storing thermal energy in buildings, enhancing energy efficiency (Li et al., 2010).
Molecular Biology and Genetic Research :
- In molecular biology, nonadecanucleotides have been employed for specific mutagenesis in the human beta-globin gene, showcasing their utility in genetic engineering and research (Wallace et al., 1981).
properties
IUPAC Name |
nonadecan-9-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHQTVSGPIZGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecan-9-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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